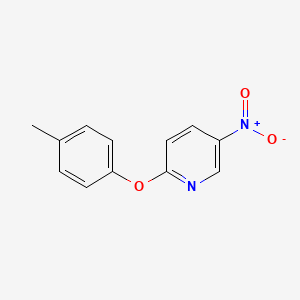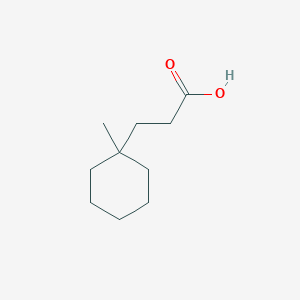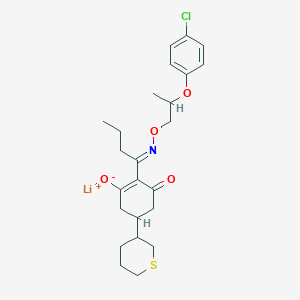
Profoxydim-lithium
Descripción general
Descripción
Profoxydim is a cyclic ketone that is 3-hydroxycyclohex-2-en-1-one substituted by a N-[2-(4-chlorophenoxy)propoxy]butanimidoyl group at position 2 and by a thian-3-yl group at position 5 . It is a herbicide used for the control of grass weeds in rice .
Synthesis Analysis
The synthesis of Profoxydim-lithium involves several steps. The residue definition for enforcement and risk assessment was set as the sum of profoxydim and all metabolites containing the thiopyranylcyclohexenone moiety (with all three oxidation states of sulfur) expressed as profoxydim (determined as BH 625‐23) .Molecular Structure Analysis
The molecular formula of this compound is C24H31ClLiNO4S . Its molecular weight is 472.0 g/mol . The IUPAC name is lithium;2-[(E)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate .Chemical Reactions Analysis
The chemical reactions of this compound involve several processes. The residue definition for enforcement and risk assessment was set as the sum of profoxydim and all metabolites containing the thiopyranylcyclohexenone moiety (with all three oxidation states of sulfur) expressed as profoxydim (determined as BH 625‐23) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 472.0 g/mol . It has 0 hydrogen bond donor count, 6 hydrogen bond acceptor count, and 9 rotatable bond count . Its exact mass and monoisotopic mass are 471.1822358 g/mol .Aplicaciones Científicas De Investigación
Neuroprotective Effects in Hypoxia–Ischemia
Profoxydim-lithium has been investigated for its neuroprotective effects, particularly in models of brain ischemia. A study conducted on neonatal rats subjected to hypoxia–ischemia revealed that lithium treatment significantly reduced brain injury by inhibiting neuronal apoptosis, impacting several key pathways like glycogen synthase kinase-3β and extracellular signal-regulated kinase, and reducing the activation of calpain and caspase-3. This suggests potential applications in mitigating brain injuries resulting from similar conditions (Li et al., 2010).
Circadian Rhythm Regulation
Research has demonstrated that this compound, due to its influence on glycogen synthase kinase 3 (GSK3), can regulate circadian rhythms. This is particularly relevant in the treatment of bipolar disorder, where altered circadian rhythms are a common feature. Lithium's effect on the orphan nuclear receptor Rev-erbα, a component of the circadian clock, highlights its potential in managing disorders associated with circadian rhythm disruptions (Yin et al., 2006).
Mechanisms in Bipolar Disorder
Lithium's role as a treatment for bipolar disorder has been widely established, but recent advances have shed more light on the specific cellular mechanisms involved. These include inhibition of GSK3β and modulation of various neuroprotective, antioxidative, and neurotransmission pathways. Such insights are crucial for understanding how lithium-induced changes at the cellular level translate to behavioral and clinical levels (Malhi & Outhred, 2016).
Potential in Aging and Dementia
This compound has been found to have applications in delaying aging and potentially in the treatment of dementia. In studies with Caenorhabditis elegans, lithium exposure increased survival during normal aging and modulated histone methylation and chromatin structure, indicating potential benefits in neurodegenerative conditions like Alzheimer's disease (McColl et al., 2008).
Mecanismo De Acción
Target of Action
Profoxydim-lithium is a complex compound that is currently under investigation . It’s known that lithium has a significant effect on enzymes that have magnesium as a co-factor .
Mode of Action
Lithium is known to exert its myriad physiological and biochemical effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium .
Biochemical Pathways
Lithium is known to affect intracellular signaling, especially the phosphatidylinositol (pi) system and the inhibition of the glycogen synthase kinase-3beta (gsk-3β) .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window . To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring (TDM) .
Result of Action
Lithium is known to have significant effects on incidence of neurodegeneration . It is also known to enhance the activity of Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in depression, bipolar disorder, and dementia .
Action Environment
It’s known that profoxydim is a post-emergence rice herbicide . It is non-persistent in soil but can be persistent in water . It has a low mammalian toxicity and the risk of bioaccumulation is low .
Safety and Hazards
Profoxydim-lithium should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Profoxydim-lithium interacts with various enzymes and proteins in biochemical reactions. It acts as an inhibitor of the enzyme acetyl-CoA carboxylase (EC 6.4.1.2) . By inhibiting this enzyme, this compound disrupts the synthesis of fatty acids in plants, leading to the wilting and death of weeds .
Cellular Effects
The effects of this compound at the cellular level are primarily related to its role as an herbicide. It inhibits the synthesis of fatty acids, a crucial component of cell membranes. This disruption in fatty acid synthesis affects various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the enzyme acetyl-CoA carboxylase. By inhibiting this enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the biosynthesis of fatty acids . This inhibition leads to a decrease in fatty acid production, affecting the integrity of plant cell membranes and leading to the death of the plant .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of this compound at different dosages in animal models. As an herbicide, its primary use is in the control of weeds in agricultural settings .
Metabolic Pathways
This compound is involved in the fatty acid synthesis pathway by inhibiting the enzyme acetyl-CoA carboxylase
Subcellular Localization
Given its role as an inhibitor of the enzyme acetyl-CoA carboxylase, it may be localized in areas of the cell where fatty acid synthesis occurs .
Propiedades
IUPAC Name |
lithium;2-[(E)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClNO4S.Li/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17;/h7-10,16-18,27H,3-6,11-15H2,1-2H3;/q;+1/p-1/b26-21+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGTYGSKTGIXOL-HCPJHKKFSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCC/C(=N\OCC(C)OC1=CC=C(C=C1)Cl)/C2=C(CC(CC2=O)C3CCCSC3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClLiNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
281664-76-4 | |
| Record name | 281664-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





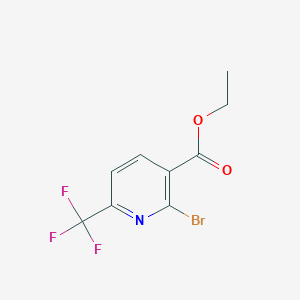
![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)

![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)



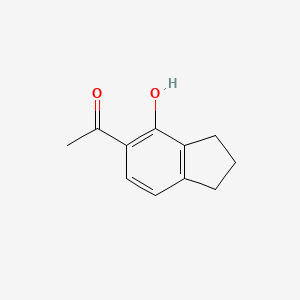
![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)
